molecular formula C22H25N5O3 B2424578 7-(3,4-dimethoxyphenyl)-5-methyl-N-(o-tolyl)-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 1212107-87-3

7-(3,4-dimethoxyphenyl)-5-methyl-N-(o-tolyl)-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B2424578
CAS No.: 1212107-87-3
M. Wt: 407.474
InChI Key: XUFOALZMZUVPPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “7-(3,4-dimethoxyphenyl)-5-methyl-N-(o-tolyl)-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide” is a chemical compound with potential applications in various fields . It is commercially available and easy to handle .


Synthesis Analysis

The synthesis of this compound involves several steps. In one reported method, compounds were obtained by reaction in n-butanol in the presence of 10 mol% p-toluenesulfonic acid (p-TsOH) with a yield of 45–85%. These compounds then reacted with phosphorus oxychloride (POCl3) at 100 ℃ for 1–3 h to give the final product in 85–95% yield .


Molecular Structure Analysis

The molecular structure of this compound is complex and can be analyzed using various techniques . The compound has a [1,2,4]triazolo[1,5-a]pyrimidine scaffold, which is a common feature in many bioactive compounds .


Chemical Reactions Analysis

The compound undergoes several chemical reactions during its synthesis . For example, it reacts with phosphorus oxychloride (POCl3) at 100 ℃ for 1–3 h to give the final product .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 315.33 g/mol . It also possesses a low melting point and a broad liquid range temperature, high thermal stability, and good solubility in water .

Scientific Research Applications

Antimicrobial and Antioxidant Activities

Compounds closely related to the specified chemical have been synthesized and evaluated for their antimicrobial and antioxidant activities. For instance, a series of triazolopyrimidines was synthesized using the Biginelli protocol and assessed for these properties, indicating a potential application in developing new antimicrobial and antioxidant agents (V. P. Gilava et al., 2020).

Synthesis of Novel Compounds

Research has demonstrated the utility of triazolopyrimidine derivatives in the synthesis of novel heterocyclic compounds. These studies often focus on developing new synthetic methodologies or exploring the chemical properties of these compounds to create substances with potential therapeutic applications. For example, a study reported on the cyclocondensation of triazolopyrimidine with hydroxylamine and hydrazine, leading to the formation of novel compounds with possible pharmaceutical relevance (S. Desenko et al., 1998).

Supramolecular Assemblies

Triazolopyrimidine derivatives have also been investigated for their potential in forming supramolecular assemblies, which could have implications in materials science and nanotechnology. These assemblies are studied for their unique physical properties and potential applications in creating new materials (M. Fonari et al., 2004).

Antitumor Activities

Another significant area of research involves examining the antitumor activities of triazolopyrimidine derivatives. These studies aim to identify new compounds that could serve as leads in the development of cancer therapies. Investigations into the synthesis and biological activity of various derivatives highlight the potential of these compounds in anticancer research (M. Stevens et al., 1984).

Mechanism of Action

Future Directions

The compound has potential applications in various fields, including cancer immunotherapy . Future research will likely focus on further elucidating its mechanism of action and optimizing its properties for these applications .

Properties

IUPAC Name

7-(3,4-dimethoxyphenyl)-5-methyl-N-(2-methylphenyl)-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N5O3/c1-13-7-5-6-8-16(13)26-21(28)19-14(2)25-22-23-12-24-27(22)20(19)15-9-10-17(29-3)18(11-15)30-4/h5-12,14,19-20H,1-4H3,(H,26,28)(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUFOALZMZUVPPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(N2C(=NC=N2)N1)C3=CC(=C(C=C3)OC)OC)C(=O)NC4=CC=CC=C4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.